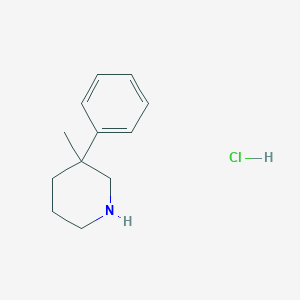

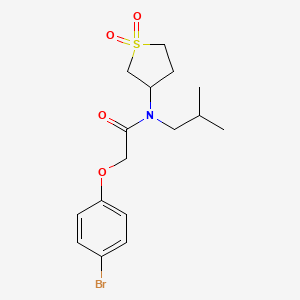

![molecular formula C20H21NO5S B2821605 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate CAS No. 476365-83-0](/img/structure/B2821605.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

The synthesis and structural elucidation of thiophene derivatives, including compounds similar in structure to ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate, have been extensively studied. These compounds are designed and synthesized for potential applications, such as anti-cancer agents. For example, a series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties against various tumor cell lines, showcasing the significance of structural elucidation in the development of cytotoxic agents (Mohareb et al., 2016).

Mechanistic Insights into Cyclocondensation Reactions

The cyclocondensation reactions of thiophene derivatives offer mechanistic insights that are crucial for the synthesis of various compounds. For instance, the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in aqueous mediums leads to the formation of benzothiazole-2-carboxylates. This process, which deviates from Baldwin's rule, has been studied to understand the selectivity switch in the formation of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones (Dhameliya et al., 2017).

Antimicrobial Screening of Thiophene Derivatives

The synthesis of bifunctional thiophene derivatives and their subsequent evaluation for antimicrobial activities highlight the potential of such compounds in developing new antimicrobial agents. The key intermediates and their reactions with various reagents to afford different substituted thiophenes have shown promising antimicrobial activities, emphasizing the synthetic utility of these compounds (Abu‐Hashem et al., 2011).

Hydroamination and Biological Activity

Studies also involve the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing a synthetic method that could potentially be applied to the synthesis of complex molecules similar in nature to this compound. Such reactions have broad applications in organic synthesis and medicinal chemistry (Wang and Widenhoefer, 2004).

Mecanismo De Acción

Target of Action

Compounds with a similar benzo[d][1,3]dioxole structure have been found to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as transmembrane transport of various substrates across extra and intracellular membranes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets via well-known reactions such as pd-catalyzed arylation .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects .

Result of Action

Similar compounds have been used in the treatment of diseases like cystic fibrosis by modulating atp-binding cassette transporters .

Propiedades

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-3-24-20(23)17-11(2)16(27-19(17)21-18(22)13-5-6-13)9-12-4-7-14-15(8-12)26-10-25-14/h4,7-8,13H,3,5-6,9-10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAYCQKGXDAQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)

![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)